REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][NH2:7].C(N(CC)CC)C.[C:22](Cl)(=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C1COCC1>[C:22]([NH:7][CH2:6][C:5]1[CH:8]=[C:9]([O:13][CH3:14])[C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=1)(=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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COC=1C=C(CN)C=C(C1OC)OC
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Name
|
|
Quantity
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14.9 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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88 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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14.3 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-2 (± 4) °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred under a nitrogen atmosphere at −6-2° C. for 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the dropping funnel was washed with THF (10 mL)
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Type
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CUSTOM
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Details
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The consumption of the starting material
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Type
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ADDITION
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Details
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To the reaction mixture was added water (44 mL) at 2-10° C.
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Type
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EXTRACTION
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Details
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the mixture was extracted three times with ethyl acetate (17, 40, 18 mL)
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Type
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WASH
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Details
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The combined organic layers were washed twice with 18% brine (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate (7.4 g)
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Type
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ADDITION
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Details
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Silica gel (5.1 g) was added
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Type
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STIRRING
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Details
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the mixture was stirred for 11 min
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Duration
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11 min
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Type
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FILTRATION
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Details
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filtered through silica gel (19 g)
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated to 35 g under reduced pressure in a bath at 35° C
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Type
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ADDITION
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Details
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To the concentrate was added ethyl acetate
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Type
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DISSOLUTION
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Details
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the solid was dissolved
|
Type
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TEMPERATURE
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Details
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with heating
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Type
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CUSTOM
|
Details
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The solvent was evaporated under reduced pressure (content 52 g) in a bath at 40-30° C. until the content
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Type
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CUSTOM
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Details
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During evaporation, seed crystals
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Type
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ADDITION
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Details
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were added
|
Type
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FILTRATION
|
Details
|
Ethyl acetate in an amount necessary for filtration
|
Type
|
ADDITION
|
Details
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was added
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
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WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCC1=CC(=C(C(=C1)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.3 g | |
YIELD: PERCENTYIELD | 89.3% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |